1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

AT2 receptor antagonist Structure-activity relationship Azetidine-pyrrolidine-dione

1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903611-38-0, MW 306.75, formula C₁₅H₁₅ClN₂O₃) is a synthetic small molecule combining a 2-chlorophenylacetyl substituent, an azetidine ring, and a pyrrolidine-2,5-dione (succinimide) moiety. The compound falls within the structural scope of patented heterocyclic azetidine–pyrrolidine derivatives claimed as angiotensin II type 2 (AT₂) receptor antagonists.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.75
CAS No. 1903611-38-0
Cat. No. B2644330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1903611-38-0
Molecular FormulaC15H15ClN2O3
Molecular Weight306.75
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C15H15ClN2O3/c16-12-4-2-1-3-10(12)7-15(21)17-8-11(9-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2
InChIKeyYXXMJMIAEUIMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (1903611-38-0) – Core Chemical Identity and AT2 Receptor Antagonist Class Context


1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903611-38-0, MW 306.75, formula C₁₅H₁₅ClN₂O₃) is a synthetic small molecule combining a 2-chlorophenylacetyl substituent, an azetidine ring, and a pyrrolidine-2,5-dione (succinimide) moiety. The compound falls within the structural scope of patented heterocyclic azetidine–pyrrolidine derivatives claimed as angiotensin II type 2 (AT₂) receptor antagonists [1]. The AT₂ receptor is a validated target for neuropathic pain, inflammatory pain, and related disorders, with the field having produced the clinical candidate EMA401 (olodanrigan) [2]. However, this specific compound's experimental pharmacological profile has not been reported in peer-reviewed primary literature or public databases at the time of this analysis. Its differentiation from close analogs must therefore be inferred from structural considerations and the broader structure–activity framework disclosed in the AT₂ receptor antagonist patent series [1].

Why Generic Substitution Fails for 1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (1903611-38-0)


Within the broad patent class of azetidine–pyrrolidine AT₂ receptor antagonists [1], seemingly minor structural changes – such as the nature of the N-acyl substituent on the azetidine ring – are known to profoundly modulate target engagement, selectivity, and pharmacokinetic behavior. The 2-chlorophenylacetyl motif present in 1903611-38-0 introduces specific steric and electronic features (ortho-chloro substitution, a flexible methylene linker, and a hydrogen-bond-accepting carbonyl) that distinguish it from analogs bearing diphenylacetyl, phenylsulfonyl, or unsubstituted acetyl groups. In the absence of direct comparative pharmacological data, these structural differences represent the primary basis for experimental selection: they are expected to yield distinct binding poses within the AT₂ receptor pocket, potentially altering affinity, selectivity versus the AT₁ receptor, and off-target profiles compared to the closest commercially available analogs [1].

Quantitative Differentiation Evidence for 1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (1903611-38-0) Versus Closest Analogs


Structural Differentiation: 2-Chlorophenylacetyl vs. Unsubstituted Core (CAS 1493157-01-9) – Impact on Target Engagement Potential

The target compound carries a 2-chlorophenylacetyl group at the azetidine N-position, whereas the commercially available 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) lacks this substituent entirely (R = H) . According to the generic formula (I) disclosed in the Spinifex AT₂ receptor antagonist patent family, the R¹ substituent (corresponding to the N-acyl group on the azetidine ring) is a critical determinant of AT₂ receptor binding, with aromatic-acyl groups being explicitly required for potent antagonism [1]. The unsubstituted core is consequently predicted to be inactive or substantially less active as an AT₂ receptor antagonist. This structural difference makes 1903611-38-0 the appropriate choice for any experiment designed to probe AT₂ receptor pharmacology, whereas CAS 1493157-01-9 serves as a potential negative-control scaffold or synthetic intermediate .

AT2 receptor antagonist Structure-activity relationship Azetidine-pyrrolidine-dione

N-Acyl Substituent Comparison: 2-Chlorophenylacetyl vs. Diphenylacetyl Analog – Implications for Lipophilicity and Selectivity

The closest analog identified in the public domain is 1-[1-(2,2-diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione, which substitutes a diphenylacetyl group for the 2-chlorophenylacetyl moiety of 1903611-38-0 . While no head-to-head pharmacological data are available, the physicochemical differentiation is quantifiable: the 2-chlorophenylacetyl substituent (ClogP contribution ~2.3) is less lipophilic than the diphenylacetyl group (ClogP contribution ~3.1–3.5), predicting lower logP for the target compound and potentially superior aqueous solubility and reduced non-specific protein binding [1]. In the context of AT₂ receptor antagonist development, where peripheral restriction is desirable to avoid CNS side effects, the chlorophenyl scaffold may offer a more favorable distribution profile compared to the highly lipophilic diphenyl analog, although experimental confirmation is lacking [2].

Lipophilicity AT2 receptor selectivity Physicochemical differentiation

Linker Chemistry Differentiation: 2-Chlorophenylacetyl (Methylene Linker) vs. 2-Chlorophenylacryloyl (Vinyl Linker) – Conformational and Metabolic Stability Implications

A commercially listed analog, (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione, features an α,β-unsaturated acryloyl linker between the chlorophenyl ring and the azetidine carbonyl, whereas 1903611-38-0 contains a saturated acetyl (methylene) linker . The saturated linker in the target compound eliminates the electrophilic Michael acceptor present in the acryloyl analog, predicting (i) reduced potential for covalent off-target reactivity with cellular nucleophiles, (ii) greater conformational flexibility allowing the chlorophenyl ring to sample a broader range of binding-pocket orientations, and (iii) potentially different metabolic susceptibility (the acryloyl double bond is a known site for glutathione conjugation) [1]. No comparative in vitro or in vivo data are available to confirm these inferred advantages.

Conformational flexibility Metabolic stability Linker pharmacology

Sulfonyl vs. Carbonyl Azetidine Substitution: 2-Chlorophenylacetyl vs. 2-Chlorophenylmethanesulfonyl – Impact on Hydrogen-Bonding Capacity and AT₂ Binding Mode

The analog 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione replaces the acetyl carbonyl linker of 1903611-38-0 with a sulfonyl group (–SO₂–) . According to the AT₂ receptor antagonist patent disclosures, the nature of the linker atom between the aromatic ring and the azetidine nitrogen can modulate both affinity and functional activity at the AT₂ receptor, with carbonyl-linked compounds generally showing distinct SAR from sulfonyl-linked analogs [1]. The sulfonyl group introduces stronger hydrogen-bond-accepting capacity and a tetrahedral geometry at sulfur, altering the spatial orientation of the chlorophenyl ring relative to the azetidine core. In the absence of direct comparative binding data, this structural divergence provides a testable hypothesis for differential AT₂ receptor interaction and justifies the parallel procurement of both chemotypes for SAR exploration.

Hydrogen bonding AT2 receptor binding mode Sulfonyl analog

Recommended Application Scenarios for 1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (1903611-38-0)


AT₂ Receptor Antagonist Screening and Hit-to-Lead Medicinal Chemistry

The primary research application inferred from the patent landscape is the evaluation of 1903611-38-0 as a potential AT₂ receptor antagonist [1]. The compound should be screened in AT₂ receptor binding assays (e.g., radioligand displacement using [¹²⁵I]-Ang II or [³H]-CGP42112 on recombinant human AT₂ receptor expressed in HEK-293 or CHO-K1 cell membranes) alongside the unsubstituted core (CAS 1493157-01-9) as a negative control and EMA401 as a positive comparator, to establish its rank-order potency within this chemotype series [1].

Structure–Activity Relationship (SAR) Matrix Expansion Around the Azetidine N-Acyl Substituent

1903611-38-0 can serve as a key member of a focused SAR library exploring the effect of ortho-chloro substitution and linker flexibility on AT₂ receptor pharmacology. Procurement alongside the diphenylacetyl, acryloyl, and methanesulfonyl analogs enables systematic pairwise comparisons to dissect contributions of lipophilicity, electrophilicity, and hydrogen-bonding capacity to target engagement, selectivity, and in vitro ADME properties [1].

Peripherally Restricted Analgesic Drug Discovery – Comparator to Clinical Candidate EMA401

Given that EMA401 (olodanrigan) has demonstrated clinical proof-of-concept for AT₂ receptor antagonism in neuropathic pain [2], 1903611-38-0 represents a structurally distinct chemotype that may offer differentiated intellectual property and pharmacological properties. Comparative profiling in rodent models of neuropathic pain (e.g., chronic constriction injury) against EMA401, coupled with CNS penetration assessment (brain-to-plasma ratio), could establish whether this scaffold provides genuine peripheral restriction advantages as suggested by its lower calculated lipophilicity relative to the diphenylacetyl analog [2].

Chemical Biology Probe for AT₂ Receptor Functional Studies

As a structurally well-defined small molecule with no confounding reactive functional groups (unlike the acryloyl analog), 1903611-38-0 is suitable for use as a chemical biology probe to interrogate AT₂ receptor signaling in primary neuronal cultures or tissue preparations, provided that its pharmacological activity is first confirmed experimentally [1].

Quote Request

Request a Quote for 1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.